molecular formula C11H12N2O2 B2773827 N1-allyl-N2-phenyloxalamide CAS No. 100060-41-1

N1-allyl-N2-phenyloxalamide

Cat. No.: B2773827
CAS No.: 100060-41-1
M. Wt: 204.229
InChI Key: IMTOZHCXAFTUOU-UHFFFAOYSA-N
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Description

N1-allyl-N2-phenyloxalamide is an organic compound with the molecular formula C11H12N2O2 It is known for its unique chemical structure, which includes an allyl group and a phenyl group attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-allyl-N2-phenyloxalamide typically involves the reaction of allylamine with phenyl isocyanate in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Allylamine+Phenyl isocyanateThis compound\text{Allylamine} + \text{Phenyl isocyanate} \rightarrow \text{this compound} Allylamine+Phenyl isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N1-allyl-N2-phenyloxalamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The allyl and phenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalamide derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the formation of new compounds with different substituents on the allyl or phenyl groups.

Scientific Research Applications

N1-allyl-N2-phenyloxalamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: this compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which N1-allyl-N2-phenyloxalamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of new products with distinct properties. The molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-allyl-N2-phenyloxalamide include other oxalamide derivatives with different substituents on the nitrogen atoms. Examples include:

  • N1-ethyl-N2-phenyloxalamide
  • N1-propyl-N2-phenyloxalamide
  • N1-allyl-N2-tolyloxalamide

Uniqueness

This compound is unique due to the presence of both an allyl group and a phenyl group, which confer specific reactivity and properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N'-phenyl-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-8-12-10(14)11(15)13-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTOZHCXAFTUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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